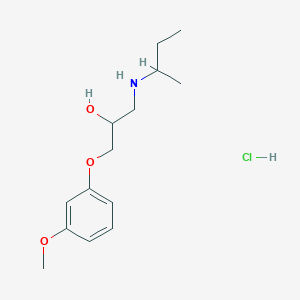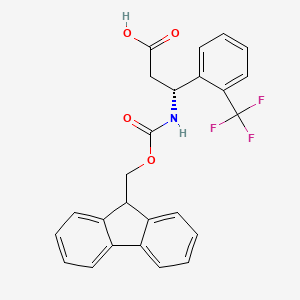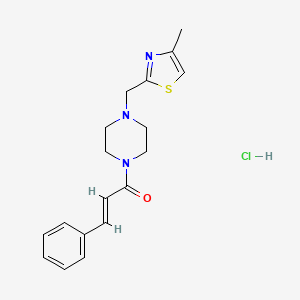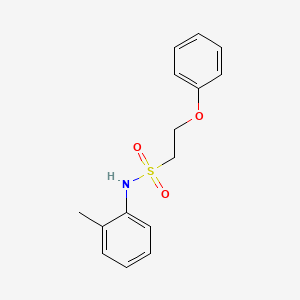
2-phenoxy-N-(o-tolyl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenoxy-N-(o-tolyl)ethanesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a phenoxy group, an o-tolyl group, and an ethanesulfonamide moiety
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures have been known to interact with various targets .
Mode of Action
It’s known that phenoxyethanol, a compound with a similar structure, demonstrates antimicrobial ability and acts as an effective preservative in pharmaceuticals, cosmetics, and lubricants . It’s also been used in vaccines and shown to inactivate bacteria, and several types of yeast .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways .
Result of Action
Compounds with similar structures have been known to exhibit various biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(o-tolyl)ethanesulfonamide typically involves the reaction of 2-phenoxyethanol with o-toluidine in the presence of a sulfonylating agent. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process can be summarized as follows:
Step 1: 2-phenoxyethanol is reacted with o-toluidine.
Step 2: A sulfonylating agent, such as sulfonyl chloride, is added to the reaction mixture.
Step 3: The reaction is carried out under reflux conditions to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-phenoxy-N-(o-tolyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The phenoxy and o-tolyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Aplicaciones Científicas De Investigación
2-phenoxy-N-(o-tolyl)ethanesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
2-phenoxyethanol: A related compound with similar structural features but lacking the sulfonamide group.
N-(o-tolyl)ethanesulfonamide: Similar to the target compound but without the phenoxy group.
Uniqueness
2-phenoxy-N-(o-tolyl)ethanesulfonamide is unique due to the combination of its phenoxy, o-tolyl, and sulfonamide groups. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds mentioned above. The presence of the sulfonamide group, in particular, is crucial for its potential therapeutic applications.
Propiedades
IUPAC Name |
N-(2-methylphenyl)-2-phenoxyethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-13-7-5-6-10-15(13)16-20(17,18)12-11-19-14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUGYFGSOKZDLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)CCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
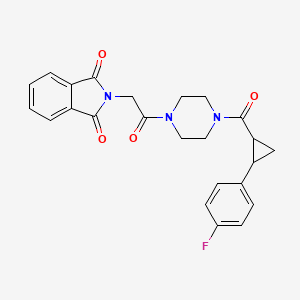
![3-Methyl-5-phenyl-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]pentan-1-one](/img/structure/B2870779.png)
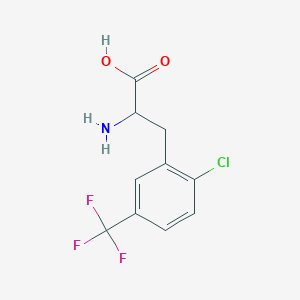
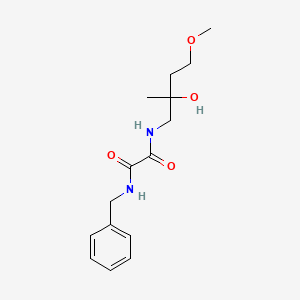
![8-{[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]sulfonyl}quinoline](/img/structure/B2870788.png)
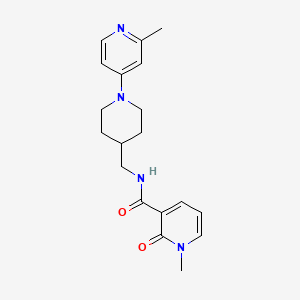
![N-(5-Methyl-1,2-oxazol-3-yl)-2-[methyl(prop-2-ynyl)amino]acetamide](/img/structure/B2870790.png)
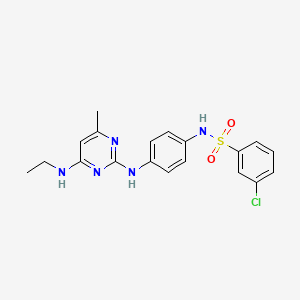
![N-(1-cyanocycloheptyl)-2-{imidazo[1,5-a]pyridin-3-ylsulfanyl}acetamide](/img/structure/B2870792.png)
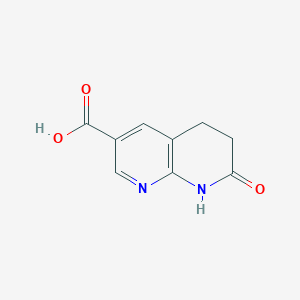
![3,4-dimethoxy-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2870795.png)
